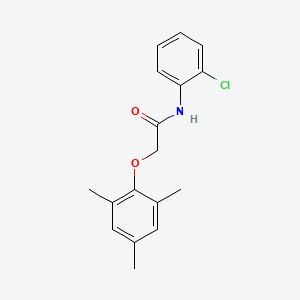![molecular formula C16H14N2O7 B5885235 (4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5885235.png)
(4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid, commonly known as NPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NPA is an organic molecule that belongs to the class of nitrophenyl ethers and is composed of two aromatic rings connected by an acetic acid chain.
Aplicaciones Científicas De Investigación
NPA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, NPA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied as a potential treatment for diseases such as rheumatoid arthritis, cancer, and HIV. In agriculture, NPA has been studied as a herbicide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In material science, NPA has been studied for its potential use in the synthesis of organic electronic devices.
Mecanismo De Acción
The mechanism of action of NPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, NPA has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. In plant cells, NPA has been shown to inhibit the activity of auxin transporters, which are involved in the growth and development of plants.
Biochemical and Physiological Effects:
NPA has been shown to have various biochemical and physiological effects depending on the cell type and concentration used. In cancer cells, NPA has been shown to induce apoptosis (programmed cell death) and inhibit cell migration and invasion. In plant cells, NPA has been shown to inhibit root elongation and induce abnormal growth patterns. In animal studies, NPA has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NPA in lab experiments is its relatively low cost and availability. NPA is a commercially available compound that can be easily synthesized in the lab. However, one of the limitations of using NPA is its potential toxicity and side effects. NPA has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of NPA. In medicine, NPA could be further studied as a potential treatment for various diseases such as cancer, rheumatoid arthritis, and HIV. In agriculture, NPA could be further studied as a potential herbicide and fungicide. In material science, NPA could be further studied for its potential use in the synthesis of organic electronic devices. Additionally, the mechanism of action of NPA could be further elucidated to better understand its effects on different cell types and signaling pathways.
Métodos De Síntesis
The synthesis of NPA involves the reaction of 3-nitrophenoxyacetic acid with 4-aminophenol in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction yields NPA as a white crystalline solid with a melting point of 190-191°C. The purity of the compound can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Propiedades
IUPAC Name |
2-[4-[[2-(3-nitrophenoxy)acetyl]amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7/c19-15(9-24-14-3-1-2-12(8-14)18(22)23)17-11-4-6-13(7-5-11)25-10-16(20)21/h1-8H,9-10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFVTSAHGOLOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)OCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(3-Nitrophenoxy)acetyl]amino}phenoxy)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime](/img/structure/B5885194.png)


![2-cyano-N-(4-hydroxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5885209.png)


![3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5885243.png)


![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885258.png)
